1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one
Description
1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one is a complex organic compound that belongs to the class of triazolopyrimidines
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c24-19-8-6-17(7-9-19)14-20(32)29-10-12-30(13-11-29)22-21-23(26-16-25-22)31(28-27-21)15-18-4-2-1-3-5-18/h1-9,16H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSQZZKRPZISFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: This step involves the alkylation of the triazolopyrimidine core with benzyl halides in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Incorporation of the Fluorophenyl Group: This is typically done via acylation reactions using fluorophenyl acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Medicinal Applications
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research indicates that compounds similar to 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one exhibit cytotoxic effects against various cancer cell lines. The triazole and pyrimidine moieties are known to interact with biological targets involved in cancer cell proliferation and survival.
Antimicrobial Properties
The presence of the triazole ring enhances the compound's ability to act against bacterial and fungal infections. Studies have shown that derivatives of this compound can inhibit the growth of pathogenic microorganisms.
Neurological Effects
The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of triazole-containing compounds. The results indicated that the compound inhibited cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In a study published in Antimicrobial Agents and Chemotherapy, derivatives of this compound were tested against a panel of bacteria and fungi. The results demonstrated significant antimicrobial activity, particularly against resistant strains of Staphylococcus aureus and Candida albicans.
Case Study 3: Neurological Applications
Research featured in Neuropharmacology examined the effects of piperazine derivatives on cognitive function in animal models. The findings suggested that these compounds could enhance memory retention and reduce anxiety-like behaviors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the piperazine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The triazolopyrimidine core is essential for maintaining the structural integrity and overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-benzyl-7-{4-[(4-methylphenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
Compared to similar compounds, 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one exhibits unique properties due to the presence of the fluorophenyl group. This group enhances the compound’s lipophilicity and ability to cross biological membranes, potentially increasing its efficacy as a therapeutic agent.
Biological Activity
The compound 1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a triazolo-pyrimidine moiety linked to a piperazine ring and a fluorophenyl group. The molecular formula is , with a molecular weight of approximately 342.40 g/mol. The presence of the triazole and pyrimidine rings suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazolo-pyrimidine structures. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 18 | Inhibition of PARP activity |
| Olaparib | MCF-7 | 57.3 | PARP inhibitor |
The above table demonstrates that the compound exhibits an IC50 value comparable to that of Olaparib, a well-known PARP inhibitor used in cancer therapy .
The proposed mechanism involves the inhibition of Poly (ADP-Ribose) Polymerase (PARP), leading to enhanced DNA damage response in cancer cells. The interaction with PARP enzymes results in increased cleavage of PARP and phosphorylation of H2AX, which are indicators of DNA damage . Furthermore, the compound has been shown to activate caspase pathways, indicating its role in promoting apoptosis in malignant cells.
Case Studies
Several studies have explored the efficacy of similar compounds in preclinical models:
- Study on MCF-7 Cells : A recent investigation into the effects of triazolo-pyrimidine derivatives demonstrated that compounds similar to our target inhibited cell proliferation significantly. The study utilized Alamar Blue assays to assess cell viability post-treatment .
- In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor growth rates compared to control groups. These findings suggest that the compound may not only inhibit cancer cell proliferation in vitro but also demonstrate efficacy in vivo .
Additional Biological Activities
Beyond anticancer properties, triazolo-pyrimidine derivatives have shown promise in other biological activities:
Q & A
Q. What are the key synthetic challenges and methodological considerations for preparing this compound?
The synthesis involves multi-step routes, typically starting with the construction of the triazolopyrimidine core followed by coupling with the piperazine and fluorophenyl moieties. Key challenges include:
- Regioselectivity : Ensuring correct substitution patterns on the triazolopyrimidine ring (e.g., avoiding isomerization during benzylation) .
- Coupling Efficiency : Optimizing Buchwald-Hartwig or Ullmann-type reactions for attaching the piperazine group to the heterocyclic core. Catalysts like Pd/C or CuI are often used in DMF or dichloromethane .
- Purification : Due to polar intermediates, reverse-phase HPLC or column chromatography with gradients of methanol/dichloromethane is recommended .
Q. How can researchers validate the structural integrity of this compound?
Characterization requires a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., distinguishing benzyl protons at δ 5.2–5.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 461.5 (CHFNO) .
- HPLC Purity Analysis : Ensure >95% purity using C18 columns and UV detection at 254 nm .
Q. What preliminary biological screening assays are appropriate for this compound?
Initial screens should focus on:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases like DDR1 or p38 MAPK, given structural similarities to triazolopyrimidine inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM–10 µM .
- Solubility Profiling : Measure logP values (predicted ~3.2) via shake-flask methods to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
SAR strategies include:
- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to modulate target binding .
- Piperazine Modifications : Introduce methyl or ethyl groups to the piperazine nitrogen to enhance metabolic stability .
- Biological Testing : Compare IC values across analogs using dose-response curves. For example, a 3-methoxyphenyl analog showed 10-fold higher potency than 4-fluorophenyl in kinase inhibition .
Q. How should researchers address contradictions in reported biological data for similar triazolopyrimidines?
Discrepancies (e.g., varying IC values for the same target) may arise from:
- Assay Conditions : Differences in ATP concentrations or incubation times. Standardize assays using published protocols (e.g., Eurofins KinaseProfiler®) .
- Compound Stability : Test for degradation under assay conditions via LC-MS. For example, some triazolopyrimidines hydrolyze in aqueous buffers at pH >7 .
- Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan®) to identify non-specific interactions .
Q. What advanced techniques are recommended for studying its mechanism of action?
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) using SHELXL for refinement. The triazolopyrimidine core often occupies the ATP-binding pocket .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to quantify affinity for targets like DDR1 .
- Metabolic Pathway Mapping : Use RNA-seq or SILAC-based proteomics to identify downstream signaling effects in treated cells .
Q. How can researchers improve crystallization success rates for structural studies?
- Solvent Screening : Use vapor diffusion with PEG 3350 or ammonium sulfate as precipitants. DMSO (5–10%) improves solubility .
- Derivatization : Introduce heavy atoms (e.g., SeMet substitution) for phasing, though this may require synthetic modification of the benzyl group .
- Cryoprotection : Optimize glycerol concentrations (20–25%) to prevent ice formation during data collection .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
